Cas no 2171423-93-9 (2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid)

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid structure
2171423-93-9 structure
商品名:2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid
CAS番号:2171423-93-9
MF:C24H26N2O6
メガワット:438.473046779633
CID:6102102
PubChem ID:165538899

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid
    • EN300-1520818
    • 2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
    • 2171423-93-9
    • インチ: 1S/C24H26N2O6/c1-15(23(29)26-10-11-31-13-16(26)12-22(27)28)25-24(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,15-16,21H,10-14H2,1H3,(H,25,30)(H,27,28)/t15-,16?/m0/s1
    • InChIKey: YIKPBEFRPQLVEQ-VYRBHSGPSA-N
    • ほほえんだ: O1CCN(C([C@H](C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C(CC(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 438.17908655g/mol
  • どういたいしつりょう: 438.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 678
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1520818-10.0g
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
10g
$10464.0 2023-06-05
Enamine
EN300-1520818-5.0g
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
5g
$7058.0 2023-06-05
Enamine
EN300-1520818-0.5g
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
0.5g
$2336.0 2023-06-05
Enamine
EN300-1520818-0.05g
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
0.05g
$2044.0 2023-06-05
Enamine
EN300-1520818-10000mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
10000mg
$4236.0 2023-09-26
Enamine
EN300-1520818-50mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
50mg
$827.0 2023-09-26
Enamine
EN300-1520818-100mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
100mg
$867.0 2023-09-26
Enamine
EN300-1520818-500mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
500mg
$946.0 2023-09-26
Enamine
EN300-1520818-5000mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
5000mg
$2858.0 2023-09-26
Enamine
EN300-1520818-250mg
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-3-yl}acetic acid
2171423-93-9
250mg
$906.0 2023-09-26

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid 関連文献

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acidに関する追加情報

Introduction to 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid (CAS No. 2171423-93-9)

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid (CAS No. 2171423-93-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of morpholine and features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis and other advanced chemical processes.

The Fmoc protecting group in this compound plays a crucial role in controlling the reactivity and selectivity of the amino group during synthesis. This feature makes it an essential tool in the development of complex molecules, particularly those involved in drug discovery and protein engineering. The presence of the propanoyl and acetic acid moieties further enhances the compound's versatility and potential applications in various biological systems.

In recent years, there has been a growing interest in the use of compounds like 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid for their potential therapeutic properties. Studies have shown that such compounds can exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making them valuable candidates for further investigation.

One of the key areas of research involving this compound is its role in modulating protein-protein interactions (PPIs). PPIs are critical for numerous biological processes, including signal transduction, cell cycle regulation, and apoptosis. By selectively interfering with specific PPIs, compounds like 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid can potentially disrupt disease pathways and offer new therapeutic strategies.

Recent advancements in computational chemistry and molecular modeling have also contributed to a deeper understanding of the structure-function relationships of this compound. High-throughput screening techniques and virtual docking studies have identified several promising targets for this molecule, including kinases, proteases, and G-protein coupled receptors (GPCRs). These findings have paved the way for more targeted drug design and optimization efforts.

In addition to its potential therapeutic applications, 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid has also been explored for its use as a research tool. Its unique chemical structure and functional groups make it an excellent candidate for labeling and tracking proteins in cellular environments. This property is particularly useful in studying protein dynamics and interactions within living cells.

The synthesis of 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid involves several steps, including the protection of the amino group with Fmoc, followed by coupling reactions to form the desired morpholine derivative. The final deprotection step yields the target compound with high purity and yield. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic and industrial settings.

Clinical trials involving similar compounds have shown promising results, with some demonstrating significant efficacy in preclinical models of various diseases. However, further studies are needed to fully understand the safety profile and pharmacokinetics of 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid before it can be considered for human use.

In conclusion, 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid (CAS No. 2171423-93-9) represents a promising molecule with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups make it an attractive candidate for further investigation into its therapeutic properties and utility as a research tool.

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